molecular formula C13H12F2INO3 B11787994 Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate

Katalognummer: B11787994
Molekulargewicht: 395.14 g/mol
InChI-Schlüssel: LENBKCFEOXRAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with difluoromethyl and iodomethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Iodomethylation: The iodomethyl group can be introduced using iodomethane (CH3I) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The iodomethyl group is particularly reactive and can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.

Wissenschaftliche Forschungsanwendungen

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of fluorinated and iodinated compounds on biological systems.

    Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl and iodomethyl groups can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
  • Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and iodomethyl groups, which can significantly influence its reactivity and biological activity. The combination of these groups with the pyrrolidine ring and carboxylate ester makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H12F2INO3

Molekulargewicht

395.14 g/mol

IUPAC-Name

benzyl 3,3-difluoro-4-(iodomethyl)-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H12F2INO3/c14-13(15)10(6-16)7-17(11(13)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI-Schlüssel

LENBKCFEOXRAFP-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)N1C(=O)OCC2=CC=CC=C2)(F)F)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.